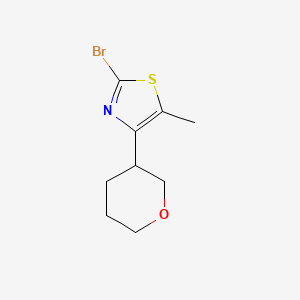
2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole" is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring structure. Thiazoles are known for their importance in medicinal chemistry due to their presence in various biologically active compounds.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of synthon compounds with various nucleophiles. For instance, the preparation of 4-bromodifluoromethyl thiazoles utilizes 1,3-dibromo-1,1-difluoro-2-propanone as a new synthon, reacting with aromatic amines and sodium thiocyanate . Similarly, thiazole derivatives can be synthesized by reacting 3-(2-aminothiazol-5-yl) compounds with substituted amines and triphosgene in the presence of a base . Another method includes the reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The structure is often confirmed using various spectroscopic methods such as 1H NMR, 13C NMR, IR, MS, and HRMS . X-ray diffraction data can also be used to determine the crystal structure of certain compounds .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including functionalization with different nucleophiles. For example, 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles can react with S,O,N-nucleophiles for the selective synthesis of 5-methyl-functionalized derivatives . Bromination reactions are also common, as seen in the specific bromination of 6-(2-furyl)imidazo[2,1-b]thiazole derivatives, leading to different brominated products depending on the reaction conditions .
Physical and Chemical Properties Analysis
Thiazole derivatives exhibit a range of physical properties, such as melting points, which can be determined using apparatus like the Stuart SMP30 . Their chemical properties include reactivity towards nucleophiles and electrophiles, as well as the ability to undergo various organic transformations. The antimicrobial and cytotoxic activities of these compounds are significant, with some showing promising results against bacterial and fungal strains, as well as cancer cell lines . The antidepressant activity of certain thiazole derivatives has also been evaluated, with some compounds showing marked activity and low toxicity .
Wissenschaftliche Forschungsanwendungen
Applications in Photodynamic Therapy
One notable application of compounds related to 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole is in photodynamic therapy, particularly for cancer treatment. For instance, a study by Pişkin, Canpolat, and Öztürk (2020) described a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a thiadiazole moiety, demonstrating high singlet oxygen quantum yield, a critical feature for Type II photosensitizers in photodynamic therapy. This suggests the potential of related compounds in targeted cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Biological Activity
Research on derivatives of 1,3-thiazole, which is structurally related to this compound, has shown promising biological efficacy. Rodrigues and Bhalekar (2015) synthesized and evaluated the biological activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives, highlighting the potential of such compounds in various biological applications (Rodrigues & Bhalekar, 2015).
Halogenation and Functionalization
The halogenation and functionalization of thiazoles, closely related to the compound , are key areas of research. Saldabol et al. (2002) explored the bromination and thiocyanation of 2-amino- and 2-acetylamino-4-(2-furyl)thiazoles, providing insights into the chemical behavior of such compounds under different conditions, which can be crucial for their application in various scientific fields (Saldabol et al., 2002).
Potential Therapeutic Agents
Compounds containing 1,3-thiazole have been evaluated for their therapeutic potential against diseases like Alzheimer's and diabetes. Ramzan et al. (2018) synthesized bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton, which showed notable enzyme inhibitory activity, indicating their potential as therapeutic agents (Ramzan et al., 2018).
Eigenschaften
IUPAC Name |
2-bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-6-8(11-9(10)13-6)7-3-2-4-12-5-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKODEKQXGOADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

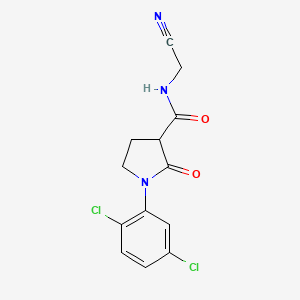
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010651.png)
![5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3010653.png)
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)
![1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B3010658.png)
![4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3010659.png)
![4-[(2,5-Dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3010662.png)

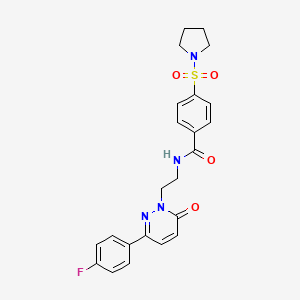

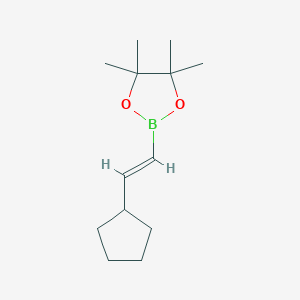
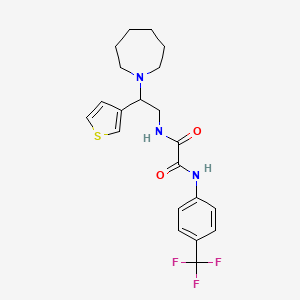
![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide](/img/structure/B3010672.png)